molecular formula C18H16N2O2 B13957819 Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- CAS No. 33178-39-1

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-

Cat. No.: B13957819
CAS No.: 33178-39-1
M. Wt: 292.3 g/mol
InChI Key: XHHDRLPRMACAEJ-UHFFFAOYSA-N
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Description

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- (CAS: 117568-24-8) is a heterocyclic organic compound with the molecular formula C₁₉H₁₆N₂O₃ and a molecular weight of 320.37 g/mol . Structurally, it features a central 1,3-oxazole ring substituted with two phenyl groups at the 4- and 5-positions, linked to an acetamide group via a methylene bridge. This compound is also known by synonyms such as N-(4,5-Diphenyl-2-oxazolyl)diacetamide and LS-9455 .

Toxicological studies indicate moderate toxicity, with an oral LD₅₀ of 1600 mg/kg and intraperitoneal LD₅₀ of 400 mg/kg in mice. Upon thermal decomposition, it emits toxic nitrogen oxides (NOₓ) . While its specific bioactivity remains undocumented in the provided evidence, its structural analogs (e.g., oxazole derivatives) are often explored for pharmaceutical applications, such as enzyme inhibition or antimicrobial activity .

Properties

CAS No.

33178-39-1

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]acetamide

InChI

InChI=1S/C18H16N2O2/c1-13(21)19-12-16-20-17(14-8-4-2-5-9-14)18(22-16)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,21)

InChI Key

XHHDRLPRMACAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves two key stages:

The oxazole core is often synthesized using classical or modern cyclization methods involving α-amino ketones or related precursors, while the acetamide group is introduced through amidation reactions or acylation of amine intermediates.

Preparation of the Oxazole Intermediate

The 4,5-diphenyl-2-oxazolyl moiety is commonly prepared by cyclization reactions involving benzoyl derivatives and amino alcohols or amino acids. For example, the Erlenmeyer synthesis and related methods are used to form oxazolones and oxazoles with aryl substitutions.

  • Example from literature : Synthesis of 2-substituted-4,5-diphenyl oxazoles can be achieved by heating benzoyl glycine derivatives with aromatic aldehydes in acetic anhydride and sodium acetate, yielding oxazol-5(4H)-ones with high purity and yield (see Section 2.2 in).

  • Reaction conditions : Heating at ~100°C in acetic anhydride with sodium acetate as a catalyst for several hours, followed by cooling and recrystallization.

Amidation to Form Acetamide Moiety

The attachment of the acetamide group to the oxazole methyl position involves amidation reactions, which can be performed via the following approaches:

Direct Amidation of Acetic Acid and Amines

A patented method describes the preparation of acetamide itself by amidation of acetic acid with ammonia water:

  • Process summary : Acetic acid and ammonia water are mixed at room temperature, then gradually heated to 80–210°C for 0.5–10 hours to promote amidation, followed by distillation, recrystallization, filtration, and drying to obtain high-purity acetamide.

  • Advantages : This method avoids hazardous reagents such as acyl chlorides or liquefied ammonia, offers operational safety, and provides good economic and environmental benefits.

N-Substitution via Alkylation or Acylation

For the specific N-substitution on the oxazole methyl group, the following synthetic routes are typical:

These methods require careful control of reaction parameters to ensure regioselectivity and avoid side reactions.

Representative Synthetic Route for Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-

A plausible synthetic sequence based on literature and patent data is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Oxazole ring formation Benzoyl glycine + aromatic aldehydes, acetic anhydride, sodium acetate, heat at 100°C for 4 h Formation of 4,5-diphenyl-2-oxazolyl intermediate
2 Reduction or functionalization Reduction of oxazolone to oxazolylmethyl amine (if needed) Introduction of reactive amine group
3 Amidation/N-acetylation Reaction with acetic acid or acetamide derivatives, heating 80–210°C, possibly with coupling agents Formation of N-(oxazolylmethyl)acetamide

Purification and Characterization

  • Purification methods include recrystallization from solvents such as ethanol, methanol, or acetone, filtration, and drying.

  • Characterization is performed using IR spectroscopy (NH and carbonyl bands), 1H NMR (aromatic, olefinic, and NH protons), and elemental analysis to confirm composition and purity.

Data Tables and Research Findings

Reaction Conditions and Yields for Oxazole Formation

Entry Substrate(s) Catalyst/Conditions Temperature (°C) Time (h) Yield (%) Reference
1 Benzoyl glycine + p-anisaldehyde Acetic anhydride, sodium acetate 100 4 76
2 Benzoyl glycine + aromatic aldehydes Acetic anhydride, sodium acetate 100 3–5 70–80

Amidation Reaction Parameters for Acetamide Synthesis

Parameter Range/Value Notes Reference
Acetic acid content 10% – 99.9% Mixed with ammonia water
Ammonia content 1% – 28% In ammoniacal liquor
Reaction temperature 80°C – 210°C Heating for amidation
Reaction time 0.5 – 10 hours Depends on temperature and scale
Purification solvents Water, methanol, ethanol, acetone, benzene, toluene, ethyl acetate, chloroform Used for recrystallization

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, toxicological, and functional differences between Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- and related compounds:

Compound Name (CAS if available) Molecular Formula Molecular Weight Toxicity (Oral LD₅₀ in Mice) Key Structural Features Functional Notes
Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- (117568-24-8) C₁₉H₁₆N₂O₃ 320.37 1600 mg/kg Diphenyl-substituted oxazole, methylene-acetamide Moderate toxicity; NOₓ emission
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide C₁₄H₁₆N₃O₄S 322.36 Not reported Dimethyl oxazole, sulfamoyl linkage Antimicrobial potential
N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide C₂₁H₁₉NO₂ 317.38 Not reported Hydroxynaphthalenyl, m-tolyl substituent Intramolecular H-bonding
N-(4,5-Diphenyl-2-oxazolyl)-3-methoxybenzamide (ChEBI:122119) C₂₃H₁₈N₂O₂ 366.41 Not reported Methoxybenzamide, diphenyl oxazole Enzyme inhibition candidate

Structural and Functional Analysis

However, this bulk may also limit solubility, a common challenge in drug development. Compounds with hydrogen-bonding motifs (e.g., N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide) exhibit enhanced crystallinity and stability due to intramolecular N–H⋯O and O–H⋯O interactions .

The sulfamoyl group in N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide is a hallmark of sulfonamide antibiotics, implying possible antimicrobial utility .

Synthetic Methodologies

  • The solvent-free synthesis of N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide (using phenylboronic acid catalysis at 393 K) contrasts with the unspecified route for the target compound. This method highlights trends in green chemistry for acetamide derivatives.

Biological Activity

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H16N2O3C_{19}H_{16}N_{2}O_{3} and a molecular weight of approximately 320.34 g/mol. Its structure features an acetamide group linked to a 2-oxazole ring with two phenyl substituents, which contribute to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. The mechanism likely involves binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects.
  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cells. The interaction with cellular pathways involved in cell proliferation and survival is a potential area for further investigation.

The biological activity of Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- may be attributed to its ability to interact with specific molecular targets within cells. This interaction could lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may bind to receptors that regulate cell signaling pathways associated with cancer progression and microbial resistance.

Case Studies and Experimental Data

  • Antimicrobial Studies : In a comparative study against standard antimicrobial agents, Acetamide demonstrated lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to Gram-negative strains. This suggests a selective efficacy that warrants further exploration .
  • Anticancer Efficacy : A study reported that derivatives similar to Acetamide showed significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups on the aromatic rings enhanced the anticancer activity by increasing lipophilicity .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialGram-positive bacteriaModerate inhibition (MIC 100 μg/mL)
AntimicrobialFungi (C. albicans)IC50 = 3.92–4.01 mM
AnticancerHuman cancer cell linesInduced apoptosis

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